molecular formula C13H16N4 B11880963 1-(Quinazolin-4-yl)piperidin-3-amine

1-(Quinazolin-4-yl)piperidin-3-amine

Cat. No.: B11880963
M. Wt: 228.29 g/mol
InChI Key: GTWKDONDLFHLMN-UHFFFAOYSA-N
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Description

1-(Quinazolin-4-yl)piperidin-3-amine is a compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

The synthesis of 1-(Quinazolin-4-yl)piperidin-3-amine typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the cyclization of anthranilic acid derivatives with formamide to form the quinazoline ring. The piperidine moiety is then introduced through nucleophilic substitution reactions. Industrial production methods often employ metal-catalyzed reactions and microwave-assisted synthesis to enhance yield and reduce reaction times .

Chemical Reactions Analysis

1-(Quinazolin-4-yl)piperidin-3-amine undergoes various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

1-(Quinazolin-4-yl)piperidin-3-amine is unique due to its specific structural features and biological activities. Similar compounds include:

Biological Activity

1-(Quinazolin-4-yl)piperidin-3-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and kinase inhibition. The compound's structure allows it to interact with various biological pathways, making it a subject of extensive research.

Chemical Structure and Properties

The compound features a quinazoline moiety, which is known for its diverse pharmacological properties, combined with a piperidine ring. This structural combination is crucial for its biological activity, particularly in targeting specific kinases involved in cancer progression.

Biological Activity Overview

This compound has been studied for its anticancer properties , particularly through the inhibition of key signaling pathways such as the PI3K/AKT pathway. This pathway is often dysregulated in cancers, making its inhibitors valuable therapeutic agents.

Key Findings from Research Studies

  • Antiproliferative Activity : In vitro studies have shown that derivatives of quinazoline, including those with piperidine substitutions, exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds similar to this compound demonstrated IC50 values in the submicromolar range against human non-small cell lung cancer cells (HCC827) and breast cancer cells (MCF-7) .
  • Kinase Inhibition : The compound has been linked to the inhibition of phosphoinositide 3-kinase delta (PI3Kδ), which plays a critical role in B-cell signal transduction. Studies have reported IC50 values as low as 3.0 nM for certain quinazoline derivatives against PI3Kδ, indicating strong inhibitory potential .
  • Mechanistic Insights : Mechanistic studies suggest that the compound may induce apoptosis in cancer cells by modulating key proteins involved in cell cycle regulation and survival pathways. For example, treatment with related quinazoline compounds led to significant changes in the phosphorylation levels of AKT and other downstream targets .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

Substituent Effect on Activity
Piperidine groupEnhances binding affinity to kinases
Alkyl substitutionsGenerally decrease antiproliferative activity
Halogenation at C-3Increases potency against target kinases

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of a series of quinazoline derivatives, including those with piperidine substitutions, against various cancer cell lines. The results showed that compounds with specific substituents exhibited potent anticancer activity, with one derivative achieving an IC50 of approximately 0.033 μM against melanoma cells .

Case Study 2: PI3Kδ Inhibition

Another investigation focused on the selectivity of quinazoline derivatives for PI3Kδ over other isoforms. The results indicated that certain compounds displayed excellent selectivity, which is crucial for minimizing side effects in therapeutic applications .

Properties

Molecular Formula

C13H16N4

Molecular Weight

228.29 g/mol

IUPAC Name

1-quinazolin-4-ylpiperidin-3-amine

InChI

InChI=1S/C13H16N4/c14-10-4-3-7-17(8-10)13-11-5-1-2-6-12(11)15-9-16-13/h1-2,5-6,9-10H,3-4,7-8,14H2

InChI Key

GTWKDONDLFHLMN-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC=NC3=CC=CC=C32)N

Origin of Product

United States

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